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Compound of Interest

Compound Name:
3-Isopropyl-1-methyl-1H-pyrazole-

5-carbaldehyde

CAS No.: 1520227-46-6

Cat. No.: B2913342

Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out

as a critical class of heterocyclic compounds, demonstrating a vast spectrum of biological

activities and physicochemical properties.[1][2] The precise three-dimensional arrangement of

atoms within these molecules is fundamental to their function, dictating their interaction with

biological targets and their performance in various applications. Consequently, the

unambiguous determination of their structure is a cornerstone of modern chemical research.

This guide provides a comprehensive overview of the methodologies available for the structural

characterization of pyrazole derivatives, with a particular focus on single-crystal X-ray

diffraction. While a direct crystallographic analysis of 1-methyl-3-isopropyl-1H-pyrazole-5-

carbaldehyde is not publicly available at the time of this publication, we will present a detailed

case study of a closely related analogue, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, to

illustrate the power and intricacies of this technique.[3] Furthermore, we will draw objective

comparisons with alternative and complementary spectroscopic methods, offering a holistic

perspective on structural elucidation in contemporary research.
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The Gold Standard: Single-Crystal X-ray
Crystallography
Single-crystal X-ray diffraction remains the most definitive method for determining the absolute

structure of a crystalline compound. It provides precise information on bond lengths, bond

angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.

Case Study: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic
acid
A search of the Cambridge Structural Database (CSD), the world's largest repository of small-

molecule crystal structures, did not yield an entry for 1-methyl-3-isopropyl-1H-pyrazole-5-

carbaldehyde.[4] However, a publication detailing the crystal structure of 1-methyl-3-propyl-1H-

pyrazole-5-carboxylic acid provides an excellent proxy for understanding the structural motifs of

this class of compounds.[3]

The crystallographic data for this analogue reveals key structural features that are likely to be

conserved in the target molecule. The pyrazole ring, a five-membered heterocycle with two

adjacent nitrogen atoms, forms the core of the molecule.[5] The substituents at positions 1, 3,

and 5 of the ring dictate the overall conformation and intermolecular interactions.
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Parameter
Value for 1-methyl-3-propyl-1H-pyrazole-5-

carboxylic acid

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 4.9336 (19)

b (Å) 19.121 (7)

c (Å) 9.568 (4)

β (°) 92.136 (7)

Volume (Å³) 902.0 (6)

Z 4

Table 1: Selected crystallographic data for 1-

methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

[3]

The crystal packing of this analogue is stabilized by hydrogen bonding interactions, a common

feature in pyrazole derivatives containing hydrogen bond donors and acceptors.[3][5]

Understanding these non-covalent interactions is crucial for predicting crystal morphology,

solubility, and ultimately, bioavailability in drug development.

Experimental Workflow for Single-Crystal X-ray
Diffraction
The process of obtaining a crystal structure can be broken down into several key stages, each

requiring careful execution and interpretation.

Crystal Growth Data Collection Structure Solution & Refinement Output

Single Crystal Growth Crystal Mounting Initial Screening Full Data Collection Data Reduction Structure Solution Structure Refinement Validation & Analysis Crystallographic Information File (CIF)
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A schematic overview of the single-crystal X-ray diffraction workflow.

Step-by-Step Protocol:

Crystal Growth: The initial and often most challenging step is to grow a high-quality single

crystal of the compound of interest. This typically involves slow evaporation of a saturated

solution, vapor diffusion, or liquid-liquid diffusion techniques. The choice of solvent is critical

and often requires extensive screening.

Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size) is selected

under a microscope and mounted on a goniometer head. An initial, short X-ray exposure is

used to screen the crystal for diffraction quality and to determine the unit cell parameters.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray

beam. Modern diffractometers equipped with sensitive detectors can collect a complete

dataset in a matter of hours.

Data Reduction: The raw diffraction intensities are processed to correct for experimental

factors such as background scattering and absorption, yielding a set of structure factors.

Structure Solution and Refinement: The processed data is used to solve the phase problem

and generate an initial electron density map. This map is then used to build a molecular

model, which is subsequently refined against the experimental data to improve its accuracy.

[6]

Validation and Analysis: The final structural model is validated to ensure its chemical and

crystallographic reasonability. The geometric parameters and intermolecular interactions are

then analyzed in detail.

Alternative and Complementary Characterization
Techniques
In the absence of a suitable single crystal, or as a means of corroborating crystallographic

data, a suite of other analytical techniques is indispensable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical

environment of each nucleus, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal

connectivity between atoms. For pyrazole derivatives, NMR is crucial for determining the

substitution pattern on the pyrazole ring.[7]

Technique Information Gained

¹H NMR
Number of unique protons, their chemical

environment, and scalar coupling information.

¹³C NMR
Number of unique carbons and their chemical

environment.

COSY Correlation between coupled protons.

HSQC
Correlation between protons and their directly

attached carbons.

HMBC
Correlation between protons and carbons

separated by 2-3 bonds.

Table 2: Information provided by various NMR

experiments for structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry provides highly accurate information about the molecular weight of a

compound and can reveal details about its elemental composition through high-resolution mass

spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer

clues about the molecular structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-methyl-3-

isopropyl-1H-pyrazole-5-carbaldehyde, the characteristic stretching frequency of the aldehyde

carbonyl group (C=O) would be a key diagnostic peak.
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A Comparative Framework for Structural Elucidation
The choice of analytical technique depends on the specific research question, the nature of the

sample, and the available instrumentation.

Structural Elucidation of a Novel Pyrazole Derivative

Is the sample crystalline?

Can a single crystal be grown?

Yes

Spectroscopic Analysis (NMR, MS, IR)

No

Single-Crystal X-ray Diffraction

Yes

Powder X-ray Diffraction

No

Final Structure Confirmation

Click to download full resolution via product page

A decision-making workflow for the structural characterization of novel compounds.
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The structural characterization of novel pyrazole derivatives is a multifaceted process that

relies on a combination of powerful analytical techniques. While single-crystal X-ray diffraction

provides the most definitive structural information, its application is contingent on the ability to

grow high-quality crystals. In its absence, a combination of NMR spectroscopy, mass

spectrometry, and IR spectroscopy can provide a comprehensive and reliable picture of the

molecular structure. The case study of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

highlights the level of detail that can be obtained from crystallographic studies and serves as a

valuable reference for researchers working on related pyrazole systems.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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